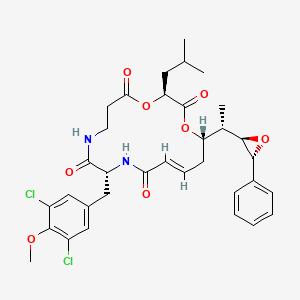![molecular formula C22H29I2N3O B1251925 3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE](/img/structure/B1251925.png)
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is a cyanine dye, specifically a quinolinium compound, known for its application as a fluorescent probe. It is used primarily for staining nucleic acids in biological specimens. The compound has the chemical formula C22H29I2N3O and a molecular weight of 605.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is synthesized through a series of chemical reactions involving the formation of a quinolinium core structure. The synthesis typically involves the reaction of a benzothiazole derivative with a pyridinium salt, followed by iodination to introduce the diiodide groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and solvent composition to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the electronic structure of this compound, affecting its interaction with nucleic acids.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence properties .
Aplicaciones Científicas De Investigación
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nucleic acids in various chemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry for staining DNA in fixed and permeabilized cells.
Medicine: Utilized in diagnostic assays to detect and quantify nucleic acids in clinical samples.
Industry: Applied in the development of high-throughput screening assays for drug discovery and other industrial applications
Mecanismo De Acción
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE exerts its effects by intercalating into the double-stranded DNA, which enhances its fluorescence. The positively charged side chain of the compound increases its affinity for the negatively charged DNA, allowing for sensitive detection of nucleic acids. The fluorescence emission occurs at around 567 nm when excited at 539 nm .
Comparación Con Compuestos Similares
Similar Compounds
Po-Pro-1: Another cyanine dye with similar nucleic acid staining properties but different spectral characteristics.
Yo-Pro-1: A cyanine dye used for staining nucleic acids, with different excitation and emission wavelengths.
To-Pro-5: A cyanine dye with a longer wavelength emission, used for similar applications
Uniqueness
3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3-IUM DIIODIDE is unique due to its specific excitation and emission wavelengths, making it suitable for applications requiring yellow fluorescence. Its high affinity for DNA and sensitivity make it a valuable tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H29I2N3O |
|---|---|
Peso molecular |
605.3 g/mol |
Nombre IUPAC |
trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C22H29N3O.2HI/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4;;/h5-7,9-14,16-17H,8,15,18H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
CZQJZBNARVNSLQ-UHFFFAOYSA-L |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
SMILES isomérico |
CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
SMILES canónico |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Sinónimos |
PO-PRO 3 PO-PRO-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)





